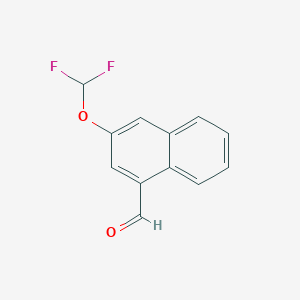
2-(Difluoromethoxy)naphthalene-4-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)naphthalene-4-carboxaldehyde is an organic compound with the molecular formula C12H8F2O2 and a molecular weight of 222.19 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which also contains a carboxaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-4-carboxaldehyde typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative, followed by the formation of the carboxaldehyde group. One common method involves the reaction of 2-hydroxy-4-naphthaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-(Difluoromethoxy)naphthalene-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoromethoxy group under basic conditions.
Major Products Formed
Oxidation: 2-(Difluoromethoxy)naphthalene-4-carboxylic acid.
Reduction: 2-(Difluoromethoxy)naphthalene-4-methanol.
Substitution: Products vary depending on the nucleophile used.
科学的研究の応用
2-(Difluoromethoxy)naphthalene-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Difluoromethoxy)naphthalene-4-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
類似化合物との比較
Similar Compounds
- 2-Methoxynaphthalene-4-carboxaldehyde
- 2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde
- 2-(Chloromethoxy)naphthalene-4-carboxaldehyde
Uniqueness
2-(Difluoromethoxy)naphthalene-4-carboxaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
生物活性
2-(Difluoromethoxy)naphthalene-4-carboxaldehyde is an organic compound notable for its unique structure, which features a naphthalene ring substituted with a difluoromethoxy group and an aldehyde functional group. Its molecular formula is C12H8F2O2, and it has a molecular weight of approximately 222.19 g/mol. This compound has garnered attention in various fields, particularly in pharmaceuticals, due to its potential biological activities and reactivity.
The biological activity of this compound is primarily attributed to its interaction with molecular targets through its aldehyde and difluoromethoxy groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their activity and function. The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which can further influence its biological effects.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may possess anticancer properties. For example, analogs of naphthalene derivatives have shown efficacy against various cancer cell lines by inhibiting key metabolic pathways such as glycolysis .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic processes. Its difluoromethoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Case Studies and Research Findings
A review of the literature reveals several studies exploring the biological activity of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized various fluorinated derivatives of naphthalene compounds and evaluated their cytotoxic effects on cancer cell lines. The results indicated that fluorinated compounds exhibited lower IC50 values, demonstrating increased potency in inhibiting cancer cell growth .
- Structure-Activity Relationship (SAR) : Research on SAR highlighted that modifications at specific positions on the naphthalene ring significantly affect the compound's biological activity. For instance, the introduction of electron-withdrawing groups was found to enhance antiproliferative activity against colon cancer cell lines .
- Pharmacological Potential : The compound's potential as an intermediate in drug synthesis has been emphasized due to its unique reactivity. It serves as a valuable scaffold for developing new pharmaceutical agents targeting specific enzyme mechanisms.
Data Table: Biological Activity Overview
特性
分子式 |
C12H8F2O2 |
|---|---|
分子量 |
222.19 g/mol |
IUPAC名 |
3-(difluoromethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2/c13-12(14)16-10-5-8-3-1-2-4-11(8)9(6-10)7-15/h1-7,12H |
InChIキー |
GVXYIYXSILDJOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















